molecular formula C10H10O2 B6160452 2-cyclopropoxybenzaldehyde CAS No. 1243404-03-6

2-cyclopropoxybenzaldehyde

Cat. No.: B6160452
CAS No.: 1243404-03-6
M. Wt: 162.18 g/mol
InChI Key: PGUSPUZMIIACHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropoxybenzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organolithium reagents, which facilitate the transmetalation of alkyl fragments onto palladium and subsequent cross-coupling .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction and cross-coupling techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as organolithium compounds and Grignard reagents are commonly used.

Major Products Formed

    Oxidation: 2-Cyclopropoxybenzoic acid.

    Reduction: 2-Cyclopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxybenzaldehyde is used in numerous fields of research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The cyclopropoxy group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Similar structure with a methoxy group instead of a cyclopropoxy group.

    2-Ethoxybenzaldehyde: Similar structure with an ethoxy group instead of a cyclopropoxy group.

    2-Propoxybenzaldehyde: Similar structure with a propoxy group instead of a cyclopropoxy group.

Uniqueness

2-Cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzaldehydes. This uniqueness can influence its reactivity and applications in various fields of research .

Properties

CAS No.

1243404-03-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H10O2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,7,9H,5-6H2

InChI Key

PGUSPUZMIIACHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC=C2C=O

Purity

95

Origin of Product

United States

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